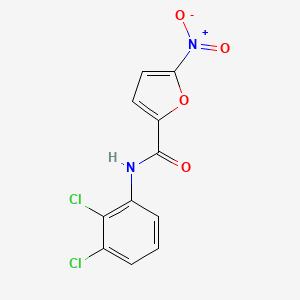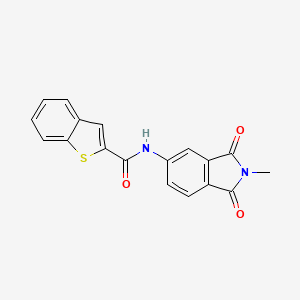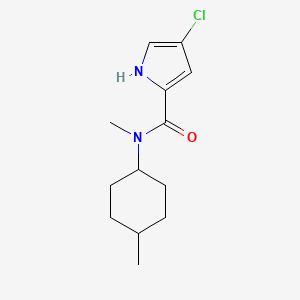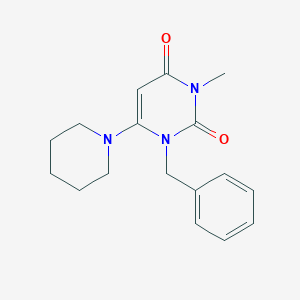
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antimicrobial agent. It was first synthesized in 1955 and has been used to treat various bacterial and protozoal infections in both humans and animals.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of bacterial enzymes involved in DNA replication and protein synthesis. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic reactive oxygen species and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have some toxic effects on mammalian cells, including liver and kidney damage. It has also been shown to have some mutagenic and carcinogenic properties in animal studies. However, these effects have not been observed in humans at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is a relatively inexpensive and widely available compound that can be used in a variety of laboratory experiments. However, its toxicity and potential mutagenicity should be taken into consideration when designing experiments. Additionally, N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the identification of new applications for N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, such as its use as an antiviral agent. Additionally, more research is needed to fully understand the mechanism of action and potential toxic effects of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is synthesized by the reaction of 2,3-dichloronitrobenzene with furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with ethyl chloroformate to yield N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been modified over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some protozoal parasites. N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been used to treat infections such as urinary tract infections, gastroenteritis, and cholera.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-2-1-3-7(10(6)13)14-11(16)8-4-5-9(19-8)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZBCDNBILHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)


![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)

![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
